Brimonidine

Receptor pharmacology Adrenergic agonists Glaucoma

Brimonidine is a best-in-class α2-adrenergic agonist offering 23- to 32-fold greater α2-selectivity than apraclonidine, translating into lower allergenic potential due to oxidative stability that prevents hapten-protein conjugate formation. Its dual mechanism—suppressing aqueous humor production while enhancing uveoscleral outflow—delivers IOP reduction comparable to timolol without cardiopulmonary contraindications. With precisely defined Ki values (α2A: 2.7 nM, α2B: 52 nM, α2C: 44 nM) and 1000-fold selectivity over α1-adrenoceptors, it serves as an ideal pharmacological probe for chronic in vivo studies. Procure high-purity Brimonidine for reliable, reproducible research outcomes.

Molecular Formula C11H10BrN5
Molecular Weight 292.13 g/mol
CAS No. 59803-98-4
Cat. No. B1667796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrimonidine
CAS59803-98-4
Synonyms5-Bromo-6-(2-imidazolin-2-ylamino)quinoxaline D-tartrate
5-bromo-6-(imidazolidinylideneamino)quinoxaline
5-bromo-6-(imidazolin-2-ylamino)quinoxaline
AGN 190342
AGN-190342
AGN190342
Alphagan
Alphagan P
brimonidine
brimonidine Purite
brimonidine tartrate
brimonidine tartrate (1:1)
brimonidine tartrate (1:1), (S-(R*,R*))-isomer
brimonidine tartrate, (R-(R*,R*))-isomer
bromoxidine
mirvaso
Ratio Brimonidine
ratio-Brimonidine
Sanrosa
UK 14,304
UK 14,304 18
UK 14,304-18
UK 14,30418
UK 14,308
UK 14304
UK 14308
UK-14,304-18
UK-14,308
UK-14304
UK14,30418
UK14,308
UK14304
Molecular FormulaC11H10BrN5
Molecular Weight292.13 g/mol
Structural Identifiers
SMILESC1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br
InChIInChI=1S/C11H10BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17)
InChIKeyXYLJNLCSTIOKRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility11.2 [ug/mL] (The mean of the results at pH 7.4)
1.54e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Brimonidine: A Highly Selective α2-Adrenergic Agonist with Distinct Pharmacological Profile for Glaucoma and Ocular Hypertension Research


Brimonidine is a selective α2-adrenergic receptor agonist that reduces intraocular pressure (IOP) via a dual mechanism: it suppresses aqueous humor production and enhances uveoscleral outflow [1]. The compound exhibits high selectivity for α2-adrenoceptors over α1-adrenoceptors (1000-fold) and is 23- to 32-fold more α2-selective than apraclonidine [2]. In CHO cells, brimonidine binds α2A-, α2B-, and α2C-adrenoceptors with Ki values of 2.7 nM, 52 nM, and 44 nM, respectively .

Why Substituting Brimonidine with Other α2-Agonists Compromises Experimental and Clinical Outcomes


α2-Adrenergic agonists are not interchangeable. Brimonidine's 23- to 32-fold greater α2-selectivity versus apraclonidine directly translates to a lower incidence of ocular allergy and systemic side effects [1]. Unlike apraclonidine, brimonidine is oxidatively stable and does not form hapten-protein conjugates, which underpins its markedly lower allergenic potential [2]. In IOP management, brimonidine provides comparable efficacy to timolol but without cardiopulmonary contraindications, making it a safer choice for a broader patient population [3].

Brimonidine vs. α2-Agonist Comparators: A Quantitative Evidence Guide for Scientific Selection


Superior α2-Adrenoceptor Selectivity Over Apraclonidine and Clonidine

Brimonidine demonstrates 23- to 32-fold greater selectivity for α2-adrenoceptors versus apraclonidine, and 7- to 12-fold greater selectivity versus clonidine [1]. It is 1000-fold selective for α2- over α1-adrenoceptors [1].

Receptor pharmacology Adrenergic agonists Glaucoma

Oxidative Stability and Reduced Allergenicity Compared to Apraclonidine

Brimonidine is oxidatively stable, whereas apraclonidine is readily oxidized and forms glutathione conjugates, a pathway linked to hapten formation and allergic reactions [1]. This mechanistic difference explains the lower incidence of ocular allergy with brimonidine.

Ocular allergy Drug stability Immunogenicity

Comparable IOP-Lowering Efficacy to Timolol Without Cardiopulmonary Contraindications

In three large comparative studies, brimonidine 0.2% twice daily provided mean peak IOP reductions of 5.6–5.9 mmHg and trough reductions of 3.3–3.7 mmHg after 3–12 months [1]. This efficacy is similar to timolol 0.5% twice daily at peak (-6.0 mmHg) and superior to betaxolol 0.25% twice daily [1].

Intraocular pressure Glaucoma Beta-blocker alternative

Equivalent IOP-Lowering to Dorzolamide as Monotherapy

In a prospective, double-masked, randomized crossover study comparing brimonidine 0.2% and dorzolamide 2%, both agents produced equivalent mean IOP reductions at trough (3.0 mmHg for both; P = 0.96) [1]. Baseline IOP was 24.6 mmHg for brimonidine and 24.3 mmHg for dorzolamide (P = 0.9) [1].

Carbonic anhydrase inhibitor Monotherapy comparison Ocular hypertension

Comparable Peak IOP Reduction to Latanoprost in Treatment-Naive Patients

In a 3-month, multicenter, double-masked trial, brimonidine 0.2% twice daily reduced mean IOP by 6.8 mmHg (27.8%) compared to 6.5 mmHg (27.0%) with latanoprost 0.005% once daily [1]. Among treatment-naive patients, a significantly higher percentage achieved ≥20% IOP reduction with brimonidine (88% vs. 59%, P = 0.01) [1].

Prostaglandin analog First-line therapy Treatment-naive

Optimal Use Cases for Brimonidine Based on Quantitative Evidence


First-Line Monotherapy for Glaucoma and Ocular Hypertension

Brimonidine 0.2% provides IOP reductions comparable to timolol and latanoprost, with the added benefit of a favorable safety profile in patients with cardiopulmonary comorbidities. It is particularly effective in treatment-naive patients, where response rates exceed those of latanoprost [1]. Its dual mechanism of action (reducing aqueous production and increasing uveoscleral outflow) makes it a robust first-line option.

Adjunctive Therapy to Beta-Blockers or Prostaglandin Analogs

When added to timolol, brimonidine provides additive IOP-lowering efficacy similar to pilocarpine [1]. As an adjunct to prostaglandin analogs, it further reduces IOP, making it a valuable component of combination therapy for patients not adequately controlled on monotherapy.

Research Tool for Selective α2-Adrenoceptor Activation

With 1000-fold selectivity for α2- over α1-adrenoceptors and defined Ki values for α2A (2.7 nM), α2B (52 nM), and α2C (44 nM) subtypes , brimonidine is an ideal pharmacological probe for studying α2-adrenergic signaling in ocular tissues, neuroscience, and cardiovascular research. Its oxidative stability and low allergenic potential make it suitable for chronic in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brimonidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.